molecular formula C8H7NO3 B8719250 3-(Formylamino)benzoic acid

3-(Formylamino)benzoic acid

Cat. No. B8719250
M. Wt: 165.15 g/mol
InChI Key: YLPTWUHNZZZVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728829

Procedure details

Acetic anhydride (76 ml) was added to 98% formic acid (130 ml) and the mixture stirred at r.t. 30 min, then 3-aminobenzoic acid (15 g, 109.5 mmol) added. The mixture was stirred at r.t. for 1 h, then water (1.3 L) added and stirring continued overnight. The resultant white precipitate was collected, washed with water and dried in vacuo over P2O5 (15.4 g, 85%).
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
1.3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.C(O)=O.[NH2:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15]([OH:17])=[O:16]>O>[CH:1]([NH:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15]([OH:17])=[O:16])=[O:3]

Inputs

Step One
Name
Quantity
76 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
130 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Step Three
Name
Quantity
1.3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at r.t. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resultant white precipitate was collected
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5 (15.4 g, 85%)

Outcomes

Product
Name
Type
Smiles
C(=O)NC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.